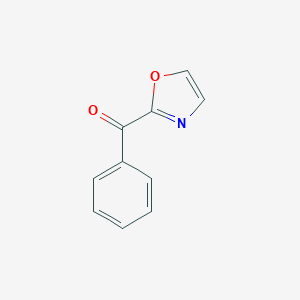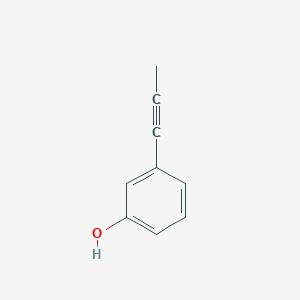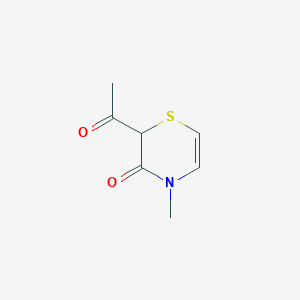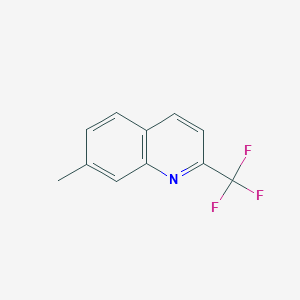
7-Methyl-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-(trifluoromethyl)quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical and biological properties. It is a quinoline derivative that has a trifluoromethyl group attached to the second position of the quinoline ring. This compound has been studied extensively for its potential use in various scientific research applications, including drug discovery and development.
Mécanisme D'action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA synthesis, RNA synthesis, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
7-Methyl-2-(trifluoromethyl)quinoline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Methyl-2-(trifluoromethyl)quinoline in lab experiments include its ease of synthesis, its wide range of biological activities, and its potential use in drug discovery and development. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 7-Methyl-2-(trifluoromethyl)quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Another potential direction is the study of the mechanism of action of this compound to better understand its biological activities. Additionally, further studies are needed to determine the potential toxicity and safety of this compound for use in humans.
Méthodes De Synthèse
The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline can be achieved through several methods, including the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction. The most commonly used method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the quinoline ring.
Applications De Recherche Scientifique
7-Methyl-2-(trifluoromethyl)quinoline has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. This compound has been used as a lead compound in the development of several drugs, including antitumor agents, antibacterial agents, and antiviral agents.
Propriétés
Numéro CAS |
176722-74-0 |
|---|---|
Nom du produit |
7-Methyl-2-(trifluoromethyl)quinoline |
Formule moléculaire |
C11H8F3N |
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
7-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |
Clé InChI |
PHLJKUAHHBRYOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Synonymes |
7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



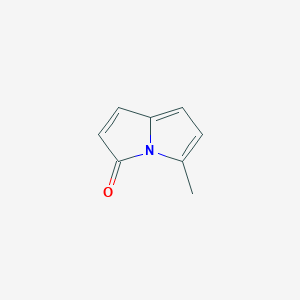
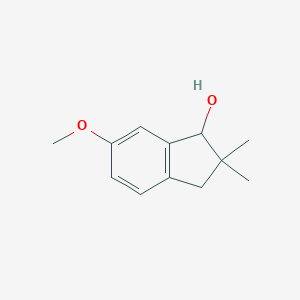
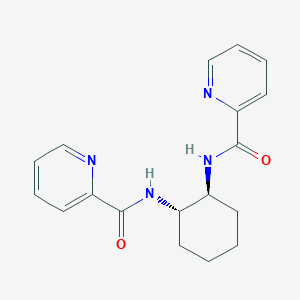
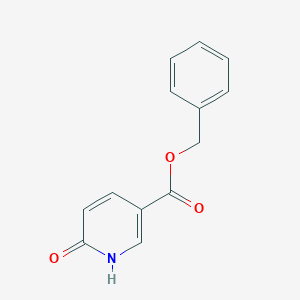
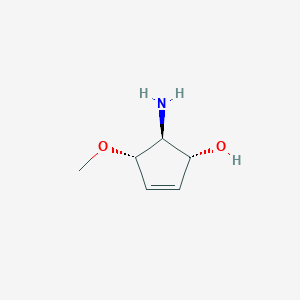

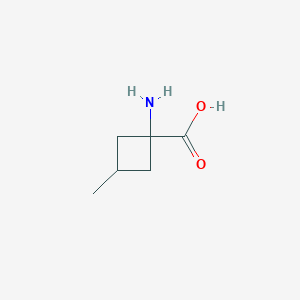
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
